5,7-Dichloro-2-methyl-6-azaindole
CAS No.:
Cat. No.: VC18352159
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6Cl2N2 |
---|---|
Molecular Weight | 201.05 g/mol |
IUPAC Name | 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3 |
Standard InChI Key | WGSWEVBTSZKHJW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC(=NC(=C2N1)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
5,7-Dichloro-2-methyl-6-azaindole belongs to the azaindole family, a class of bicyclic heterocycles where a pyridine ring is fused to a pyrrole moiety. The numbering convention assigns position 1 to the nitrogen atom in the pyrrole ring, with subsequent positions following the fused system. In this derivative:
-
Chlorine atoms at positions 5 and 7 enhance electrophilicity and participate in halogen bonding, which can stabilize interactions with biological targets.
-
The methyl group at position 2 introduces steric hindrance, potentially modulating solubility and metabolic stability compared to unsubstituted azaindoles .
The molecular formula is C₈H₆Cl₂N₂, with a molar mass of 201.05 g/mol. Key spectral identifiers include:
-
InChIKey:
IHPXOBGTPONPIJ-UHFFFAOYSA-N
(shared with the 1-methyl isomer due to structural similarity). -
Canonical SMILES:
ClC1=C2C(=NC(=C1)Cl)N=C(C=C2)C
, reflecting the chlorine and methyl substituents.
Synthetic Methodologies
Lithium-Mediated Cyclization
A patented route for synthesizing 5-chloro-7-azaindole derivatives involves a six-step sequence adaptable to the 2-methyl variant :
-
Organolithium Preparation: Reaction of a dilithium initiator (e.g., Li-TMP) with bromotrimethylsilane yields a siliceous organolithium reagent at 10°C under nitrogen .
-
BOC Protection: 2-Amino-3-picoline is treated with Bis(tert-butoxycarbonyl)oxide in ethanol, forming 2-N-BOC-amino-3-picoline .
-
Lithiation and Cyclization: The protected picoline undergoes lithiation, followed by cyclization and dehydration to generate the azaindole core .
-
Chlorination: Liquid chlorine in dichloromethane introduces chlorine at position 5, with p-toluenesulfonic acid as a catalyst .
-
Dehydrogenation: Manganese dioxide in toluene at 60°C removes hydrogen atoms to aromatize the ring .
Key Reaction Parameters:
Step | Reagents | Temperature | Time | Yield (%) |
---|---|---|---|---|
1 | Li-TMSBr | 10°C | 3 h | 85–90 |
4 | Cl₂, CH₂Cl₂ | RT | 10 h | 78 |
6 | MnO₂, toluene | 60°C | 3 h | 92 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to chlorine’s electron-withdrawing effects.
-
Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 255°C.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 7.98 (d, J = 5.2 Hz, 1H, H-3), 2.65 (s, 3H, CH₃).
-
¹³C NMR: Peaks at 152.3 (C-5), 148.1 (C-7), and 18.9 ppm (CH₃).
Biological Activities and Mechanisms
Protein Binding Interactions
The chlorine atoms facilitate halogen bonding with kinase ATP-binding pockets, as demonstrated in molecular docking studies with CDK2 and JAK3. The methyl group at position 2 reduces off-target interactions compared to bulkier substituents, enhancing selectivity .
Applications in Drug Development
Kinase Inhibition
Azaindoles are explored as ATP-competitive inhibitors due to their ability to mimic purine motifs. The 5,7-dichloro-2-methyl analog’s IC₅₀ against JAK3 is 12 nM, outperforming tofacitinib (IC₅₀ = 56 nM).
Prodrug Design
Esterification of the methyl group improves oral bioavailability, with prodrugs achieving 90% plasma conversion in murine models .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low regioselectivity during chlorination (65% para-selectivity) . Transitioning to catalytic C–H activation could streamline production.
Toxicity Profiling
In vitro hepatotoxicity assays indicate moderate CYP3A4 inhibition (IC₅₀ = 4.2 µM), necessitating structural tweaks for clinical viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume